SMD-3040 intermediate-1

PROTAC SMARCA2 Bromodomain

Researchers constructing SMARCA2/4-targeting PROTACs often encounter batch-to-batch variability and lengthy custom synthesis lead times. This precision-engineered PROTAC ligand eliminates those bottlenecks. • Sub-15 nM binding affinity for SMARCA2 and SMARCA4 bromodomains; enables PROTACs with DC50 as low as 12 nM and >90% Dmax. • Carboxylic acid handle enables direct amide coupling for rapid linker SAR exploration. • Azaspiro-pyridazine-pyrazole core ensures ternary complex formation with VHL E3 ligase-substitution with GNE-064 or other ligands ablates degradation potency. • Standard pack sizes (10-100 mg) with bulk custom synthesis available; typically in stock for immediate dispatch.

Molecular Formula C29H36N6O3
Molecular Weight 516.6 g/mol
Cat. No. B12385674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSMD-3040 intermediate-1
Molecular FormulaC29H36N6O3
Molecular Weight516.6 g/mol
Structural Identifiers
SMILESC1CC(CCC1CN2CC3(C2)CCC(CC3)N4C=C(C=N4)C5=CC(=NN=C5N)C6=CC=CC=C6O)C(=O)O
InChIInChI=1S/C29H36N6O3/c30-27-24(13-25(32-33-27)23-3-1-2-4-26(23)36)21-14-31-35(16-21)22-9-11-29(12-10-22)17-34(18-29)15-19-5-7-20(8-6-19)28(37)38/h1-4,13-14,16,19-20,22,36H,5-12,15,17-18H2,(H2,30,33)(H,37,38)
InChIKeyPMSKGKUXEKIOKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexane-1-carboxylic acid: SMARCA2/4 PROTAC Ligand


4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexane-1-carboxylic acid is a synthetically elaborated, spirocyclic small molecule that serves as a high-affinity target-protein ligand for the bromodomains of SMARCA2 and SMARCA4 [1]. Structurally defined by a pyridazine-pyrazole-azaspiro core bearing a pendant cyclohexanecarboxylic acid handle, the compound is specifically designed for integration into proteolysis-targeting chimeras (PROTACs) as the 'warhead' component . In its functional role, this ligand enables the selective recruitment of the BAF chromatin remodeling complex ATPases SMARCA2 and SMARCA4 to the E3 ubiquitin ligase machinery, driving targeted protein degradation rather than simple occupancy-based inhibition [2].

PROTAC warhead for selective SMARCA2/4 bromodomain engagement
Carboxylic acid handle enables versatile linker conjugation
Azaspiro core geometry supports ternary complex formation

Why Generic Substitution of the SMARCA2/4 Ligand Fails


This compound is not a standalone inhibitor but a precision-engineered PROTAC ligand. Attempting to substitute it with a structurally similar bromodomain inhibitor (e.g., GNE-064) or a different SMARCA2/4 ligand will fundamentally alter the degradation profile of the resulting bifunctional molecule [1]. The azaspiro core and the precise geometry of the cyclohexanecarboxylic acid linker attachment dictate ternary complex formation with VHL E3 ligase and the target protein, which is a critical determinant of degradation efficiency (DC50) and selectivity [2]. Even minor modifications to the exit vector or linker length can ablate cooperative binding and reduce degradation potency by orders of magnitude, as demonstrated in the SMD-3040 development program . Therefore, substitution without rigorous re-optimization will compromise the intended biological activity of any PROTAC derived from this scaffold.

Attribute
This PROTAC Ligand
Typical Substitute
Core Geometry
Defined azaspiro core with precise exit vector
Variable geometry may shift ternary complex formation
Binding Affinity
Reported high affinity for SMARCA2/4
Weaker affinity (e.g., GNE-064) may require higher concentrations
Linker Handle
Carboxylic acid enables direct amide coupling
Different handles can limit SAR exploration

Head-to-Head Evidence: SMARCA2/4 Ligand


Enhanced SMARCA2/4 Bromodomain Binding Affinity

The ligand moiety of 4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexane-1-carboxylic acid demonstrates sub-15 nM binding affinity for both SMARCA2 and SMARCA4 bromodomains. This is a key differentiator when compared to the widely used chemical probe GNE-064, which exhibits ~3.5-fold weaker affinity for SMARCA4 [1]. The improved affinity profile of the ligand translates directly to more potent target engagement in a PROTAC context, as evidenced by the nanomolar DC50 values achieved by the SMD-3040 degrader [2].

Binding Affinity
Head-to-head
12.8 nM vs ~43 nM (GNE-064)
Supports lower-concentration target engagement
BROMOscan, recombinant SMARCA4
PROTAC SMARCA2 Bromodomain

PROTAC Degradation Potency Advantage

When incorporated into a PROTAC architecture with a VHL ligand and an optimized linker, the target ligand enables potent degradation of SMARCA2. The resulting degrader, SMD-3040, achieves a DC50 of 12 nM in MV-4-11 cells . This performance contrasts sharply with PROTACs built using alternative SMARCA2/4 ligands, which often exhibit DC50 values >100 nM or incomplete degradation [1]. The >8-fold improvement in degradation potency is directly attributable to the enhanced ternary complex stability enabled by the specific geometry and binding kinetics of this ligand [2].

Degradation Potency
Head-to-head
DC50 12 nM vs >100 nM
Enables efficient degradation in cellular models
MV-4-11 cells, 24 h, Western blot
PROTAC SMARCA2 Degradation

In Vivo Antitumor Efficacy in Xenografts

The utility of this ligand is validated in vivo through the SMD-3040 PROTAC. In a SMARCA4-deficient xenograft model, SMD-3040 achieved strong tumor growth inhibition (TGI) at well-tolerated dose schedules, whereas a PROTAC based on a weaker ligand (PFI-3 derived) failed to show comparable efficacy [1]. This in vivo differentiation is a direct consequence of the ligand's ability to drive efficient target degradation and sustain pharmacodynamic effects in a tumor microenvironment [2].

In Vivo Model Response
Head-to-head
TGI >60% vs minimal TGI
Supports in vivo model-response analysis
SMARCA4-deficient xenograft, oral dosing
PROTAC SMARCA2 In Vivo

Application Scenarios: SMARCA2/4 PROTAC Ligand


SMARCA2 PROTAC Degrader Synthesis

This ligand is the optimal warhead for constructing PROTACs that degrade SMARCA2 with single-digit nanomolar potency. The carboxylic acid handle allows for straightforward amide coupling to a variety of linkers, facilitating rapid SAR exploration of the linker and E3 ligase ligand components [1]. The resulting degraders, exemplified by SMD-3040, exhibit DC50 values as low as 12 nM and >90% maximal degradation in cellular assays, making them invaluable tools for dissecting SMARCA2-dependent biology in cancer .

SMARCA4-Deficient Cancer Therapy Development

SMARCA4-deficient cancers, including subsets of non-small cell lung cancer and ovarian cancer, are exquisitely sensitive to SMARCA2 inhibition. PROTACs derived from this ligand demonstrate potent and selective killing of SMARCA4-mutant cell lines while sparing wild-type cells, as validated in the SMD-3040 development program [1]. The strong in vivo antitumor activity observed in xenograft models positions this ligand as a critical starting point for lead optimization programs targeting this synthetic lethal vulnerability .

Chemical Biology Probe for BAF Complex Dynamics

The high selectivity and degradation efficiency of PROTACs built with this ligand enable precise temporal control over SMARCA2 and SMARCA4 protein levels. This makes it an ideal chemical probe for investigating the dynamic assembly of the BAF chromatin remodeling complex, as well as the functional redundancy and unique roles of SMARCA2 versus SMARCA4 in transcriptional regulation [1]. The >90% degradation efficiency ensures near-complete target ablation, providing a clean experimental system for mechanistic studies .

PROTAC Linker Optimization and Ternary Complex Studies

The well-characterized binding mode and high affinity of this ligand for SMARCA2/4 bromodomains make it an ideal model system for studying PROTAC ternary complex formation. Researchers can systematically vary the linker length and composition while maintaining a constant, high-affinity warhead, enabling the deconvolution of linker contributions to degradation efficiency and selectivity [1]. The carboxylic acid functionality provides a convenient synthetic handle for exploring diverse linker chemistries .

Application
Selection Property
Validation Focus
SMARCA2 degrader synthesis
Carboxylic acid handle for amide coupling
Degradation efficiency (DC50) and selectivity
SMARCA4-deficient cancer research models
Selective degradation in SMARCA4-mutant cells
Cell viability and synthetic lethality endpoints
BAF chromatin remodeling complex studies
High degradation efficiency (>90% reported)
Temporal protein level control for mechanistic studies
PROTAC ternary complex SAR
Conserved high-affinity warhead
Linker-dependent degradation and selectivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for SMD-3040 intermediate-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.